Cas no 331463-81-1 (3-Methoxy-4-(2-nitrobenzyl)oxybenzaldehyde)

3-Methoxy-4-(2-nitrobenzyl)oxybenzaldehyde is a synthetic aromatic aldehyde featuring a methoxy group and a 2-nitrobenzyloxy substituent on the benzene ring. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate for constructing complex molecular frameworks. Its distinct functional groups—aldehyde, methoxy, and nitrobenzyl ether—enable selective reactivity in nucleophilic additions, reductions, and photochemical applications. The nitrobenzyl moiety also offers potential as a photolabile protecting group, making it valuable in controlled-release studies. The compound’s well-defined structure and stability under standard conditions ensure consistent performance in multi-step syntheses. It is typically handled under inert conditions to preserve its reactivity.
3-Methoxy-4-(2-nitrobenzyl)oxybenzaldehyde structure
331463-81-1 structure
商品名:3-Methoxy-4-(2-nitrobenzyl)oxybenzaldehyde
CAS番号:331463-81-1
MF:C15H13NO5
メガワット:287.26742
MDL:MFCD00610825
CID:875825
PubChem ID:818569

3-Methoxy-4-(2-nitrobenzyl)oxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • 3-Methoxy-4-((2-nitrobenzyl)oxy)benzaldehyde
    • 3-methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde
    • 3-methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde(SALTDATA: FREE)
    • 3-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde
    • 3-Methoxy-4-(2-nitro-benzyloxy)-benzaldehyd
    • 3-methoxy-4-(2-nitro-benzyloxy)-benzaldehyde
    • 3-methoxy-4-(o-nitrobenzyloxy)benzaldehyde
    • AC1LGBJU
    • AG-690
    • BBL023273
    • CTK4H0024
    • Oprea1_361323
    • Oprea1_790165
    • 3-Methoxy-4-(2-nitrobenzyl)oxybenzaldehyde
    • MDL: MFCD00610825
    • インチ: InChI=1S/C15H13NO5/c1-20-15-8-11(9-17)6-7-14(15)21-10-12-4-2-3-5-13(12)16(18)19/h2-9H,10H2,1H3
    • InChIKey: FSRJUMIINZPJJC-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 287.07900
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 6

じっけんとくせい

  • 密度みつど: 1.296
  • ふってん: 457.4°C at 760 mmHg
  • フラッシュポイント: 200.4°C
  • 屈折率: 1.615
  • PSA: 81.35000
  • LogP: 3.51810

3-Methoxy-4-(2-nitrobenzyl)oxybenzaldehyde セキュリティ情報

3-Methoxy-4-(2-nitrobenzyl)oxybenzaldehyde 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

3-Methoxy-4-(2-nitrobenzyl)oxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AF67577-1g
3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde
331463-81-1 95%
1g
$61.00 2024-04-20
Enamine
EN300-232996-10g
3-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde
331463-81-1 95%
10g
$403.0 2023-09-15
Enamine
EN300-232996-5g
3-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde
331463-81-1 95%
5g
$267.0 2023-09-15
Ambeed
A879371-5g
3-Methoxy-4-((2-nitrobenzyl)oxy)benzaldehyde
331463-81-1 95+%
5g
$307.0 2024-04-20
Enamine
EN300-232996-0.1g
3-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde
331463-81-1 95%
0.1g
$55.0 2024-06-19
TRC
M266963-50mg
3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde
331463-81-1
50mg
$ 50.00 2022-06-02
TRC
M266963-500mg
3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde
331463-81-1
500mg
$ 80.00 2022-06-02
abcr
AB219723-1 g
3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde; 95%
331463-81-1
1 g
€137.20 2023-07-20
Enamine
EN300-232996-0.25g
3-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde
331463-81-1 95%
0.25g
$78.0 2024-06-19
Enamine
EN300-232996-0.05g
3-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde
331463-81-1 95%
0.05g
$37.0 2024-06-19

3-Methoxy-4-(2-nitrobenzyl)oxybenzaldehyde 関連文献

3-Methoxy-4-(2-nitrobenzyl)oxybenzaldehydeに関する追加情報

Comprehensive Overview of 3-Methoxy-4-(2-nitrobenzyl)oxybenzaldehyde (CAS No. 331463-81-1)

3-Methoxy-4-(2-nitrobenzyl)oxybenzaldehyde (CAS No. 331463-81-1) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical research, and material science. Its unique molecular structure, featuring a methoxy group and a nitrobenzyl ether moiety, makes it a versatile building block for synthesizing complex molecules. The compound’s aldehyde functional group further enhances its reactivity, enabling applications in cross-coupling reactions and heterocyclic chemistry.

In recent years, the demand for 3-Methoxy-4-(2-nitrobenzyl)oxybenzaldehyde has surged due to its role in developing photoactive compounds and light-responsive materials. Researchers are particularly interested in its potential for photolabile protecting groups, which are critical in controlled drug release systems and optogenetics. This aligns with the growing trend of green chemistry and sustainable synthesis, as the compound’s derivatives can reduce waste in multi-step reactions.

The compound’s nitroaromatic segment also contributes to its utility in fluorescence probes and sensor development. With the rise of AI-driven drug discovery, computational chemists frequently explore 331463-81-1 as a scaffold for virtual screening. Questions like "How does 3-Methoxy-4-(2-nitrobenzyl)oxybenzaldehyde interact with enzymes?" or "What are its spectroscopic properties?" are commonly searched in academic databases, reflecting its relevance in structure-activity relationship (SAR) studies.

From a synthetic perspective, 3-Methoxy-4-(2-nitrobenzyl)oxybenzaldehyde is often prepared via Williamson ether synthesis, followed by selective oxidation. Its solubility in polar organic solvents (e.g., DMSO, acetone) facilitates purification and characterization. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to confirm its purity, a topic frequently discussed in quality control forums.

Beyond laboratories, this compound has garnered attention in patent literature for its use in electronic materials, particularly in organic semiconductors. Its electron-withdrawing nitro group improves charge transport properties, making it valuable for OLEDs and photovoltaic devices. Such applications resonate with the global push toward renewable energy and smart materials.

In summary, 3-Methoxy-4-(2-nitrobenzyl)oxybenzaldehyde (CAS No. 331463-81-1) exemplifies the intersection of medicinal chemistry, material science, and environmental technology. Its adaptability to modern research trends—such as precision medicine and bioimaging—ensures its continued significance in scientific advancements.

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Amadis Chemical Company Limited
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